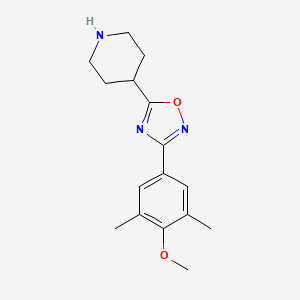
3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Méthoxy-3,5-diméthylphényl)-5-(pipéridin-4-yl)-1,2,4-oxadiazole est un composé organique synthétique qui appartient à la classe des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d’oxygène et deux atomes d’azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(4-Méthoxy-3,5-diméthylphényl)-5-(pipéridin-4-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction d’une hydrazide avec un oxyde de nitrile approprié. Les conditions de réaction comprennent souvent l’utilisation d’une base comme l’hydroxyde de sodium ou le carbonate de potassium, et la réaction est généralement effectuée dans un solvant organique comme l’éthanol ou l’acétonitrile.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, impliquant généralement des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le cycle aromatique dans le composé peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation, en utilisant des réactifs comme l’acide nitrique ou le brome.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Brome en présence d’un catalyseur comme le bromure de fer(III).
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés nitro ou halogénés.
4. Applications de recherche scientifique
Chimie : Utilisé comme bloc de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant que molécule bioactive avec des propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de 3-(4-Méthoxy-3,5-diméthylphényl)-5-(pipéridin-4-yl)-1,2,4-oxadiazole dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, l’agonisme ou l’antagonisme des récepteurs ou la perturbation des processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Méthoxyphényl)-5-(pipéridin-4-yl)-1,2,4-oxadiazole
- 3-(3,5-Diméthylphényl)-5-(pipéridin-4-yl)-1,2,4-oxadiazole
- 3-(4-Méthoxy-3,5-diméthylphényl)-5-(morpholin-4-yl)-1,2,4-oxadiazole
Unicité
L’unicité de 3-(4-Méthoxy-3,5-diméthylphényl)-5-(pipéridin-4-yl)-1,2,4-oxadiazole réside dans son schéma de substitution spécifique, qui peut influencer sa réactivité chimique, son activité biologique et ses propriétés physiques. La présence des groupes méthoxy et diméthyle sur le cycle aromatique, ainsi que le groupe pipéridinyle, peut conférer des effets stériques et électroniques uniques, le différenciant d’autres dérivés d’oxadiazole.
Propriétés
Formule moléculaire |
C16H21N3O2 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
3-(4-methoxy-3,5-dimethylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O2/c1-10-8-13(9-11(2)14(10)20-3)15-18-16(21-19-15)12-4-6-17-7-5-12/h8-9,12,17H,4-7H2,1-3H3 |
Clé InChI |
YEJVKPPOWXHWML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C2=NOC(=N2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


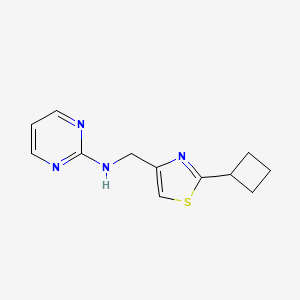
![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)
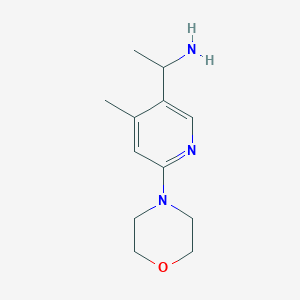
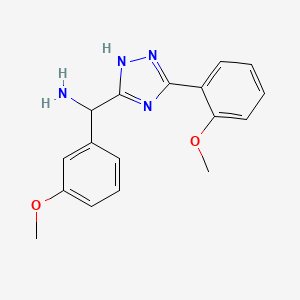
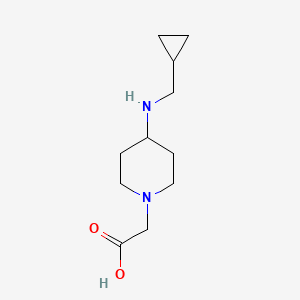

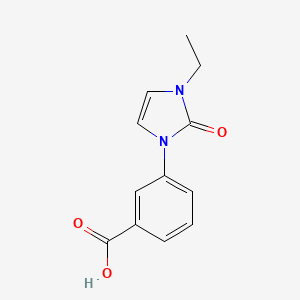
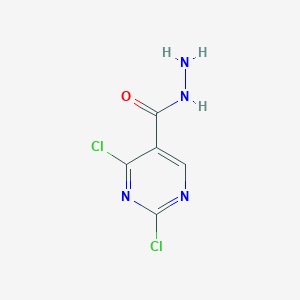
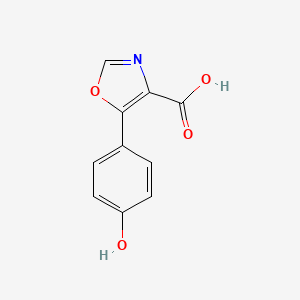
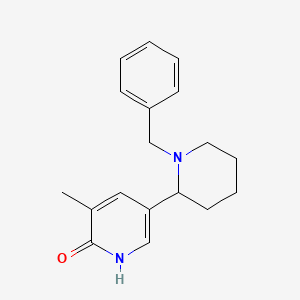


![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)

